molecular formula C19H22N2O3 B2717910 2-(4-formylphenoxy)-N-[3-(N-methylanilino)propyl]acetamide CAS No. 1099819-29-0

2-(4-formylphenoxy)-N-[3-(N-methylanilino)propyl]acetamide

Cat. No. B2717910
CAS RN: 1099819-29-0
M. Wt: 326.396
InChI Key: ZQUSKYCACPYRFN-UHFFFAOYSA-N
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Description

2-(4-formylphenoxy)-N-[3-(N-methylanilino)propyl]acetamide, also known as FM-NH2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of acetamide and is known for its unique structure and properties.

Scientific Research Applications

Allosteric Modifiers of Hemoglobin

One notable application of structurally related compounds to 2-(4-formylphenoxy)-N-[3-(N-methylanilino)propyl]acetamide is in the development of allosteric modifiers of hemoglobin. These compounds are designed to decrease the oxygen affinity of human hemoglobin A, which can be beneficial in clinical or biological areas that require a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, blood substitutes, etc. (Randad et al., 1991).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Another research application involves the development of novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which have shown potential anticancer, anti-inflammatory, and analgesic agents. These compounds, containing 1-phenylethylamine as the basic moiety attached to substituted phenols, were assessed for their activities against breast cancer, neuroblastoma, and for their anti-inflammatory and analgesic properties. Among these, specific compounds exhibited significant activities, suggesting their potential development into therapeutic agents (Rani et al., 2014).

Synthesis and Characterization of Novel Imines and Thiazolidinones

Research into the synthesis and characterization of novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide reveals applications in the development of antibacterial and antifungal agents. These compounds were synthesized, characterized, and their antimicrobial activities evaluated, demonstrating the potential for these derivatives in medical applications targeting microbial infections (Fuloria et al., 2009).

Hypoglycemic Activity of Thiazolidinedione Derivatives

In the field of diabetes research, a series of novel 2, 4-thiazolidinedione derivatives were synthesized and evaluated for their hypoglycemic activity in an animal model. These derivatives, formed by stirring 2,4-thiazolidinedione with 2-(4-formyl phenoxy) N-substituted acetamide, have shown promising hypoglycemic activity, highlighting their potential as treatments for diabetes (Nikalje et al., 2012).

Antimicrobial Profile of Newer Schiff Bases and Thiazolidinone Derivatives

Further extending the antimicrobial applications, the synthesis and antimicrobial profile of newer Schiff bases and thiazolidinone derivatives were explored. These compounds were synthesized from 2-(4-bromo-3-methylphenoxy)acetate and evaluated for their antibacterial and antifungal activities. The study highlights the potential of these compounds in developing new antimicrobial agents (Fuloria et al., 2014).

properties

IUPAC Name

2-(4-formylphenoxy)-N-[3-(N-methylanilino)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-21(17-6-3-2-4-7-17)13-5-12-20-19(23)15-24-18-10-8-16(14-22)9-11-18/h2-4,6-11,14H,5,12-13,15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUSKYCACPYRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)COC1=CC=C(C=C1)C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Formylphenoxy)-N-{3-[methyl(phenyl)amino]propyl}acetamide

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